Tetraglycol

Catalog No.
S1534516
CAS No.
31692-85-0
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraglycol

CAS Number

31692-85-0

Product Name

Tetraglycol

IUPAC Name

2-(oxolan-2-ylmethoxy)ethanol

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2

InChI Key

CTPDSKVQLSDPLC-UHFFFAOYSA-N

SMILES

C1CC(OC1)COCCO

Synonyms

chromophore EL, glycofurol, tetraglycol, tetrahydrofurfuryl alcohol polyethylene glycol ether

Canonical SMILES

C1CC(OC1)COCCO

Phase Equilibria and Structure Formation in the Polylactic-co-Glycolic Acid/Tetraglycol/Water Ternary System

Structure Formation during Phase Separation of Poly(D,L-Lactide)–Tetraglycol–Antisolvent Ternary System

DiI and DiO Labeling

Preparation of Hydrogel Materials

Tetraglycol, also known as tetraethylene glycol, is a colorless to straw-colored liquid characterized by a mild odor. Its chemical formula is C8H18O5C_8H_{18}O_5, and it has a molecular weight of approximately 194.23 g/mol. Tetraglycol is soluble in water and exhibits both weak acid and weak base behavior, making it versatile in various chemical applications . It is classified as a glycol ether and is often utilized as a solvent, plasticizer, and lubricant in industrial processes .

Typical of alcohols and ethers. It can react with oxoacids and carboxylic acids to form esters plus water. Additionally, when exposed to oxidizing agents, tetraglycol can be converted into aldehydes or ketones. The compound may also initiate the polymerization of isocyanates and epoxides, showcasing its reactivity profile in organic synthesis .

Tetraglycol can be synthesized through the polymerization of ethylene oxide or by the reaction of ethylene glycol with itself under controlled conditions. The process typically involves heating the reactants in the presence of catalysts to facilitate the formation of the ether linkages characteristic of glycol ethers .

Tetraglycol finds applications across various fields:

  • Solvent: Used in paints, coatings, and cleaning products due to its solvent properties.
  • Plasticizer: Employed in the production of polyesters to reduce viscosity.
  • Lubricant: Serves as a lubricant in industrial machinery.
  • Electrolyte: Utilized in lithium-ion batteries for its stability at high temperatures .

Interaction studies on tetraglycol have focused on its compatibility with various materials and chemicals. It has been noted that tetraglycol can interact with alkali metals and strong reducing agents, generating potentially flammable gases. Moreover, it may attack certain plastics, indicating the need for careful handling when used alongside other materials .

Tetraglycol shares structural similarities with other glycols and glycol ethers. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Triethylene GlycolC6H14O4C_6H_{14}O_4Lower molecular weight; commonly used as a humectant.
Diethylene GlycolC4H10O3C_4H_{10}O_3Lower boiling point; used as an antifreeze agent.
Ethylene GlycolC2H6O2C_2H_6O_2Widely used as an antifreeze; more toxic than tetraglycol.
Propylene GlycolC3H8O2C_3H_{8}O_{2}Non-toxic; used in food applications; lower boiling point compared to tetraglycol.

Uniqueness of Tetraglycol

Tetraglycol's uniqueness lies in its high boiling point and excellent thermal stability, making it particularly suited for high-temperature reactions and separation processes. Unlike lower glycols, it exhibits lower volatility, which enhances its effectiveness as a solvent in industrial applications . Additionally, its ability to act as both a solvent and plasticizer sets it apart from many similar compounds.

XLogP3

-0.2

Other CAS

5831-59-4

Use Classification

Cosmetics -> Solvent; Viscosity controlling

Dates

Modify: 2023-08-15

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